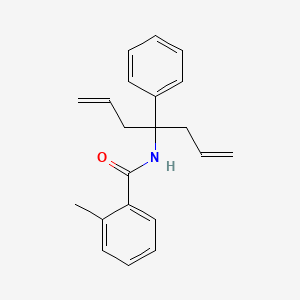
2-Styryl-4-oxo-3,1-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with a phenylethenyl substituent. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction rate and yield. The reaction conditions are mild, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, especially in the treatment of diseases involving protease activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylethenyl-4H-3,1-benzoxazin-4-one
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Ethyl-4H-3,1-benzoxazin-4-one
Uniqueness
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one is unique due to its phenylethenyl substituent, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18600-57-2 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H11NO2/c18-16-13-8-4-5-9-14(13)17-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
KBAXULDFOCTUNQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2 |
Löslichkeit |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propan-2-yl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate](/img/structure/B11684404.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684405.png)

![methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B11684420.png)
![(5E)-3-(4-Ethoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11684424.png)

![(2E)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11684433.png)


![Ethyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11684437.png)
![ethyl 4-{3-[(Z)-{(2E)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684443.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684465.png)
![2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone](/img/structure/B11684472.png)
